molecular formula C20H13F4N3O B11467427 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11467427
M. Wt: 387.3 g/mol
InChI Key: MPBZSFHJFOXGOU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction using a fluorinated aromatic compound.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is added via a similar substitution reaction.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the trifluoromethyl group.

    5-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the trifluoromethyl group in 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H13F4N3O

Molecular Weight

387.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13F4N3O/c1-28-15-8-4-12(5-9-15)16-11-25-27-18(20(22,23)24)10-17(26-19(16)27)13-2-6-14(21)7-3-13/h2-11H,1H3

InChI Key

MPBZSFHJFOXGOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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